4-Methoxy-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-Methoxy-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines and their derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group at the 4-position and the tetrahydro structure contribute to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-Methoxy-5,6,7,8-tetrahydroquinazoline can be achieved through various synthetic routes. One common method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions, resulting in high yields and easy workup
Chemical Reactions Analysis
4-Methoxy-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, phenylhydrazine, and other substituted hydrazines . The major products formed from these reactions include 7-phenyl or 1-aryl-4,5-dihydropyrazolo[3,4-f]quinazolines .
Scientific Research Applications
In medicinal chemistry, it has shown promising antitubercular activity by inhibiting essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase and pantothenate kinase . Additionally, it has demonstrated high inhibition activity against β-glucosidase, suggesting its potential use in the treatment of diabetes . The compound’s ability to bind to molecular targets and inhibit specific enzymes makes it a valuable candidate for drug development.
Mechanism of Action
The mechanism of action of 4-Methoxy-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. For example, its inhibition of dihydrofolate reductase and pantothenate kinase in Mycobacterium tuberculosis disrupts essential metabolic processes, leading to the inhibition of bacterial growth . The compound’s high binding affinity toward these enzymes is a key factor in its antitubercular activity.
Comparison with Similar Compounds
4-Methoxy-5,6,7,8-tetrahydroquinazoline can be compared to other tetrahydroquinazoline derivatives, such as 6-amino-tetrahydroquinazoline. While both compounds exhibit inhibitory activity against specific enzymes, this compound is unique in its methoxy substitution at the 4-position, which may contribute to its distinct biological activities . Other similar compounds include 5,6,7,8-tetrahydroquinazoline derivatives with various substituents that have been studied for their antitubercular and antidiabetic activities .
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-methoxy-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C9H12N2O/c1-12-9-7-4-2-3-5-8(7)10-6-11-9/h6H,2-5H2,1H3 |
InChI Key |
SWDFTYRJEBLCMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1CCCC2 |
Origin of Product |
United States |
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